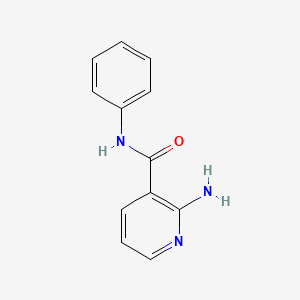![molecular formula C18H13ClN4O B14666017 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine CAS No. 38711-04-5](/img/structure/B14666017.png)
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is a chemical compound with the molecular formula C18H13ClN4O. It is known for its unique structure, which includes a quinazoline core substituted with a 4-chloronaphthalen-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine typically involves the reaction of 4-chloronaphthalen-1-ol with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chloronaphthalen-1-yl)oxy]-2,2-dimethylhexanenitrile
- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Uniqueness
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
38711-04-5 |
|---|---|
Molecular Formula |
C18H13ClN4O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-(4-chloronaphthalen-1-yl)oxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H13ClN4O/c19-14-6-8-16(12-4-2-1-3-11(12)14)24-10-5-7-15-13(9-10)17(20)23-18(21)22-15/h1-9H,(H4,20,21,22,23) |
InChI Key |
SCCKHLXYCSPFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC4=C(C=C3)N=C(N=C4N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




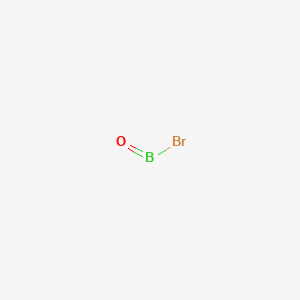
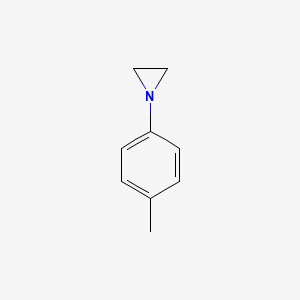
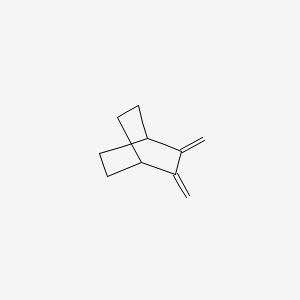

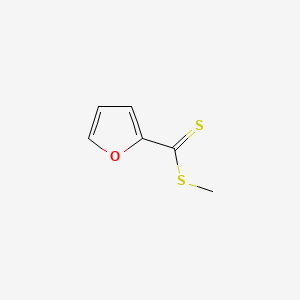
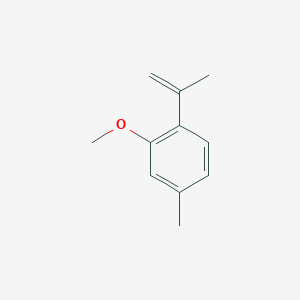


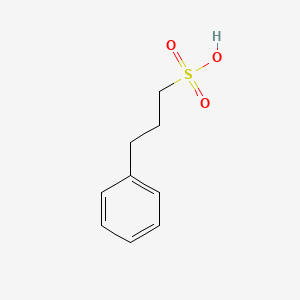

![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
